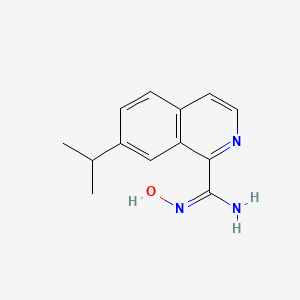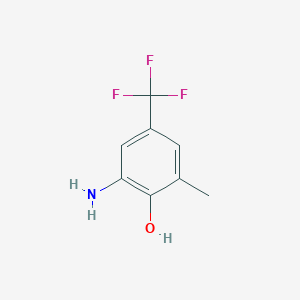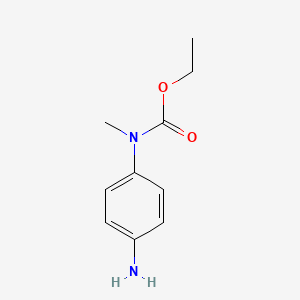
3-(Bromomethyl)-1-ethoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1-ethoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the third position and an ethoxy group at the first position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-ethoxynaphthalene typically involves the bromination of 1-ethoxynaphthalene. One common method is to react 1-ethoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the benzylic position to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1-ethoxynaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst under mild pressure.
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups such as azides, thiols, or ethers.
Oxidation: Naphthaldehyde or naphthoic acid derivatives.
Reduction: 3-Methyl-1-ethoxynaphthalene.
科学研究应用
3-(Bromomethyl)-1-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drug candidates by modifying its structure to enhance biological activity or reduce toxicity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes or as a building block for the synthesis of biologically active molecules.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-ethoxynaphthalene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary depending on the specific context and application.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)naphthalene: Lacks the ethoxy group, making it less soluble in organic solvents.
1-Bromo-3-methylnaphthalene: Has a bromine atom directly attached to the naphthalene ring instead of a bromomethyl group.
3-(Chloromethyl)-1-ethoxynaphthalene: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
3-(Bromomethyl)-1-ethoxynaphthalene is unique due to the presence of both the bromomethyl and ethoxy groups, which confer specific reactivity and solubility properties. The combination of these functional groups makes it a valuable intermediate for various synthetic applications and allows for the exploration of diverse chemical transformations.
属性
分子式 |
C13H13BrO |
|---|---|
分子量 |
265.14 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1-ethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9H2,1H3 |
InChI 键 |
YQAGKNFPWGLICI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC2=CC=CC=C21)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


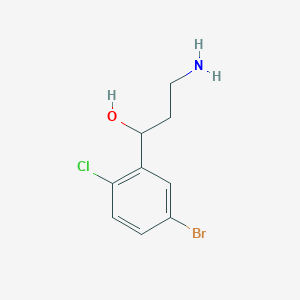

![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)


![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
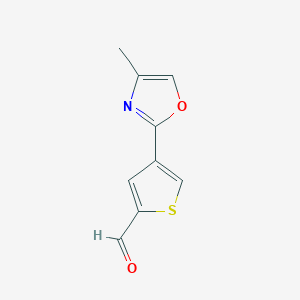
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)

